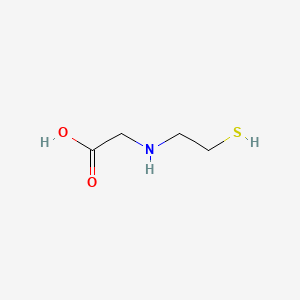
Glycine, N-(2-mercaptoethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Glycine, N-(2-mercaptoethyl)- can be synthesized through several methods. One common approach involves the reaction of glycine with 2-chloroethanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the thiol group replaces the chlorine atom, forming the desired product.
Another method involves the use of 2-mercaptoethylamine and glycine in a condensation reaction. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the two reactants.
Industrial Production Methods
Industrial production of Glycine, N-(2-mercaptoethyl)- often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pH, and reaction time, is crucial to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Glycine, N-(2-mercaptoethyl)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require bases like sodium hydroxide or catalysts such as palladium on carbon.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted glycine derivatives depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Glycine, N-(2-mercaptoethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of Glycine, N-(2-mercaptoethyl)- involves its interaction with various molecular targets and pathways. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function. Additionally, the compound can act as a reducing agent, scavenging reactive oxygen species and protecting cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Glycine, N-(2-mercaptoethyl)-, methyl ester
- Glycine, N-(2-mercaptoethyl)-, hydrochloride
- Glycine, N-(2-mercaptoethyl)-, hydrazide
Uniqueness
Glycine, N-(2-mercaptoethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other glycine derivatives. The presence of both amino and thiol groups allows for versatile chemical modifications and applications in various fields.
Eigenschaften
CAS-Nummer |
3724-83-2 |
|---|---|
Molekularformel |
C4H9NO2S |
Molekulargewicht |
135.19 g/mol |
IUPAC-Name |
2-(2-sulfanylethylamino)acetic acid |
InChI |
InChI=1S/C4H9NO2S/c6-4(7)3-5-1-2-8/h5,8H,1-3H2,(H,6,7) |
InChI-Schlüssel |
IAICFWDJMWEXAO-UHFFFAOYSA-N |
Kanonische SMILES |
C(CS)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



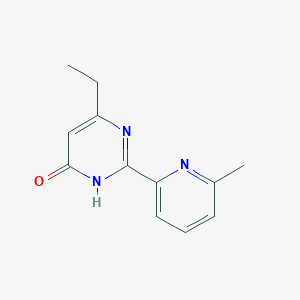
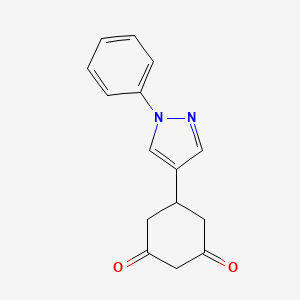
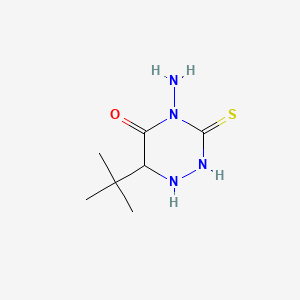
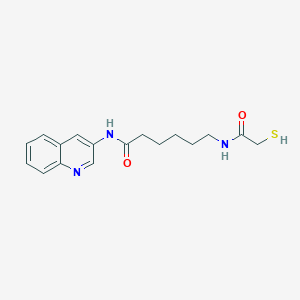
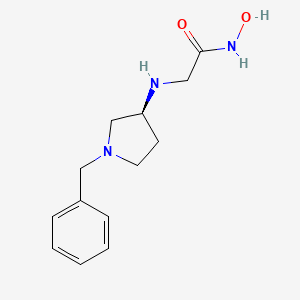
![6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B15212580.png)
![6-Propylimidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione](/img/structure/B15212585.png)
![Cyclohepta[b]pyrrole-3-carboxylic acid, 2-chloro-, ethyl ester](/img/structure/B15212589.png)
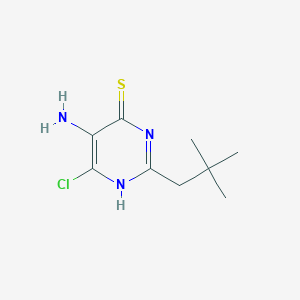


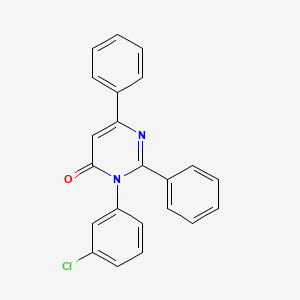
![Imidazo[1,2-b]pyridazine, 6-(methylthio)-2-phenyl-](/img/structure/B15212623.png)
